4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate
Overview
Description
Preparation Methods
The synthesis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-Oxo-4H-quinolizin-9-YL methanesulfonate: This compound has a similar structure but lacks the trifluoromethanesulfonate group, which may affect its chemical properties and reactivity.
4-Oxo-4H-quinolizin-9-YL sulfate: This compound contains a sulfate group instead of the trifluoromethanesulfonate group, which may influence its solubility and stability.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts specific chemical properties and reactivity that are valuable in various research and industrial applications .
Properties
IUPAC Name |
(6-oxoquinolizin-1-yl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-8-4-2-6-14-7(8)3-1-5-9(14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTXCWJIJUZBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C=CC=C(C2=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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